(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2 |
InChI Key |
HCSTXDIARKTNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Bromination and Trifluoromethylation Strategies
Bromination of Pyridine Precursors
Bromination at the 6-position of pyridine derivatives often employs electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, (6-bromo-3-fluoropyridin-2-yl)methanol synthesis involves palladium-catalyzed hydrogenolysis of a brominated intermediate. Adapting this to the target compound, a 4-(trifluoromethyl)pyridin-3-yl methanol precursor could undergo regioselective bromination using N-bromosuccinimide (NBS) under radical conditions or via lithiation followed by quenching with bromine.
Key challenges include avoiding over-bromination and preserving the trifluoromethyl group’s integrity. In analogous systems, yields for bromination range from 69–90% depending on steric and electronic factors.
Introducing the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via cross-coupling reactions or nucleophilic substitution. For instance, Ullmann-type couplings using CuI and trifluoromethylating agents like TMSCF3 have been successful in pyridine systems. Alternatively, direct trifluoromethylation of a bromopyridine intermediate using CF3I in the presence of a palladium catalyst could be explored, though this requires careful control of reaction temperature (80–110°C) to prevent decomposition.
Reduction of Carbonyl Intermediates
Aldehyde Reduction Pathways
A common route to pyridinemethanol derivatives involves reducing aldehyde precursors. For example, (6-bromo-3-fluoropyridin-2-yl)methanol is synthesized via NaBH4 reduction of 6-bromo-3-fluoropicolinaldehyde in methanol, achieving 90% yield. Applying this to the target compound, 6-bromo-4-(trifluoromethyl)picolinaldehyde could be reduced under similar conditions.
Table 1: Comparative Reduction Efficiencies
| Reducing Agent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| NaBH4 | MeOH | 0–20°C | 90 | |
| BH3·Me2S | THF | 0–60°C | 85 | |
| LiAlH4 | Et2O | Reflux | 78 |
Notably, NaBH4 in methanol provides high yields without requiring anhydrous conditions, making it preferable for scale-up.
Ester to Alcohol Conversion
Hydrolysis of esters represents another viable pathway. For instance, methyl 6-bromo-4-(trifluoromethyl)nicotinate could be reduced using LiAlH4 or catalytic hydrogenation. However, ester reduction in trifluoromethyl-containing systems may face challenges due to the electron-withdrawing effect of CF3, necessitating higher catalyst loadings or elevated temperatures.
Functional Group Interconversion
Chloromethyl to Hydroxymethyl Conversion
In (6-bromopyridin-3-yl)methanol synthesis, thionyl chloride converts hydroxymethyl to chloromethyl intermediates, followed by aqueous hydrolysis. Adapting this:
- Chlorination : Treat 6-bromo-4-(trifluoromethyl)pyridin-3-yl methanol with SOCl2 in DCM (0–20°C, 2 h) to form the chloromethyl derivative.
- Hydrolysis : React with AgNO3 in acetone/water to regenerate the hydroxymethyl group.
This two-step process avoids direct handling of unstable aldehydes but introduces additional purification steps.
Oxidation-Reduction Sequences
Dess–Martin periodinane (DMP) oxidation of primary alcohols to aldehydes, followed by reduction, can resolve stereochemical issues. For example, (6-bromo-3-fluoropyridin-2-yl)methanol was oxidized to its aldehyde using DMP (69.4% yield) and subsequently reduced back. Such iterative steps may enhance purity but reduce overall efficiency.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introducing bromine post-trifluoromethylation via Suzuki coupling could circumvent regioselectivity challenges. A 4-(trifluoromethyl)pyridin-3-yl methanol scaffold might undergo bromination at the 6-position using Pd(OAc)2, SPhos, and Br2. However, trifluoromethyl groups can deactivate the ring, requiring optimized ligands (e.g., Xantphos) and elevated temperatures (110°C).
Challenges and Optimization Strategies
Steric and Electronic Effects
The trifluoromethyl group’s strong electron-withdrawing nature destabilizes intermediates, complicating bromination and reduction steps. Computational modeling (e.g., DFT) could predict reactive sites, guiding reagent selection.
Purification Techniques
Chromatography remains critical for isolating (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol due to polar byproducts. Prep-HPLC, as used in imidazo[1,2-a]pyridine purifications, offers high resolution but increases costs.
Scalability Considerations
Large-scale synthesis prioritizes cost and safety. NaBH4 reductions and SOCl2-mediated chlorinations are scalable but require corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid.
Reduction: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methane.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific binding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.
Key Observations
This contrasts with (6-Bromo-5-methoxypyridin-2-yl)methanol, where the methoxy group increases electron density, favoring nucleophilic reactions . The hydroxymethyl group in both the target compound and (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol allows for esterification or oxidation, but the pyrrolidine ring in the latter introduces conformational rigidity, impacting binding affinity in drug candidates .
Physicochemical Properties: The dual trifluoromethyl groups in 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester () contribute to its higher molecular weight (365.27 g/mol) and extended HPLC retention time (1.26 minutes), indicative of increased hydrophobicity compared to this compound .
Synthetic Utility: this compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom for aryl-aryl bond formation. This contrasts with fluorine-containing analogues (e.g., ), where fluorine’s poor leaving-group ability limits such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
